Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-
Description
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- (CAS 875163-68-1) is a structurally complex compound featuring a benzothiazolyl moiety linked via a thioether bridge to a 5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl group. Its molecular formula is C₂₀H₁₉F₃N₄OS₂, with a molecular weight of 452.5 g/mol . This compound is part of a broader class of benzothiazole and quinazoline derivatives, which are explored for diverse pharmacological applications due to their ability to interact with biological targets such as enzymes and receptors.
Properties
CAS No. |
875163-68-1 |
|---|---|
Molecular Formula |
C20H19F3N4OS2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C20H19F3N4OS2/c21-20(22,23)17-12-6-1-2-7-13(12)24-18(27-17)29-11-5-10-16(28)26-19-25-14-8-3-4-9-15(14)30-19/h3-4,8-9H,1-2,5-7,10-11H2,(H,25,26,28) |
InChI Key |
PXNXCNIRZSEQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCCCC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of acyl chlorides and thioamides, with solvents such as dichloromethane or ethanol . The process may also involve the use of catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects : The dichlorophenyl group in the N-(2,5-dichlorophenyl) analog increases molecular weight and lipophilicity compared to the target compound, which may alter membrane permeability .
- Electron-Withdrawing Groups: The CF₃ group in the target compound enhances metabolic stability compared to non-fluorinated analogs .
Pharmacological Potential
- Antioxidant Properties : Thiazole and thiadiazole derivatives (–5) exhibit antioxidant activity, implying that the thioether linkage in the target compound could contribute to radical-scavenging capabilities .
Toxicity Profiles
- Low Acute Toxicity: A quinazolinone-hydrate analog () showed an intraperitoneal LD₅₀ of >300 mg/kg in mice, indicating that quinazoline derivatives may have favorable safety profiles . The target compound’s toxicity remains unstudied but warrants investigation.
Spectral Characterization
- IR/NMR Data : Related compounds () show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, which would aid in verifying the target compound’s thioether and amide bonds .
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